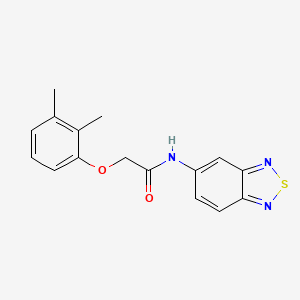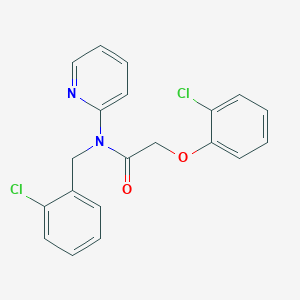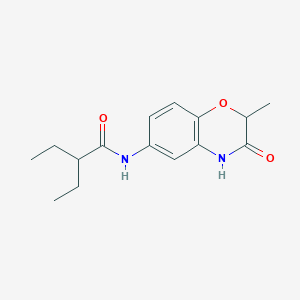![molecular formula C19H18ClN3O3 B14980335 N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980335.png)
N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with a focus on cost-effectiveness, safety, and environmental considerations. Large-scale reactors, continuous flow systems, and automated processes are often employed to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: The compound may serve as a lead compound for drug development, targeting specific biological pathways or receptors.
Industry: Its properties can be utilized in the development of new materials, coatings, or chemical processes.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .
類似化合物との比較
Similar Compounds
Similar compounds include other phenoxyacetamide derivatives and oxadiazole-containing molecules. Examples are:
- N-(3-chlorophenyl)acetic acid amide
- 3-chloroacetanilide
- Other oxadiazole derivatives
Uniqueness
N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
特性
分子式 |
C19H18ClN3O3 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)18-22-19(26-23-18)13-6-8-16(9-7-13)25-11-17(24)21-15-5-3-4-14(20)10-15/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChIキー |
YYFFUUVZRZHPQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B14980252.png)

![N-(4-methoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14980272.png)
methanone](/img/structure/B14980274.png)

![N-(3-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980289.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980290.png)
![N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14980298.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980313.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14980314.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B14980315.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14980326.png)
![4-(4-Chlorophenyl)-2-{[2-(1H-indol-3-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14980330.png)

